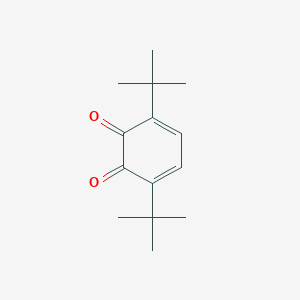

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione

描述

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione is a derivative of cyclohexadiene-dione. This compound is known for its versatile scaffold, which is used in synthesizing a variety of organic molecules, including heterocycles and natural products . The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.3074 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98%. Another method reports the synthesis of a cyclic 1,3-dianionic synthon, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, through the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of catalytic processes in aqueous media can be applied to scale up the production of this compound.

化学反应分析

Electrochemical Oxidation and Cyclization Reactions

DTBQ undergoes electrochemical oxidation in the presence of nucleophiles, leading to cyclization products. A representative study in aqueous phosphate buffer/ethanol (50:50 v/v, pH 7.5) demonstrates its reaction with 2-methoxybenzylamine :

| Reaction Pathway | Key Observations |

|---|---|

| Step 1: Electrochemical oxidation | DTBQ is oxidized to 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione (electrogenerated o-quinone). |

| Step 2: Nucleophilic attack | 2-Methoxybenzylamine attacks the electrophilic carbonyl groups of the oxidized quinone. |

| Step 3: Cyclization | Intramolecular cyclization forms a benzoxazole derivative (Compound 4). |

| Step 4: Non-covalent complexation | The benzoxazole product interacts with unreacted DTBQ via hydrogen bonding, forming a proton-transfer complex (Compound 5). |

| Compound | Oxidation Peak Potential (E<sub>pA</sub>, V) | Reduction Peak Potential (E<sub>pC</sub>, V) |

|---|---|---|

| DTBQ | 0.42 (E<sub>pA1</sub>) | 0.35 (E<sub>pC1</sub>) |

| Complex 5 | 0.52 (E<sub>pA2</sub>) | 0.35 (E<sub>pC1</sub>) |

The +0.10 V shift in oxidation potential for Complex 5 indicates stabilization of the oxidized quinone via hydrogen bonding.

Structural and Spectroscopic Characterization of Reaction Products

The non-covalent complex (Compound 5) was characterized using single-crystal X-ray diffraction and FT-IR spectroscopy :

X-Ray Diffraction Data

-

Crystal System : Monoclinic

-

Space Group : P2<sub>1</sub>/c

-

Hydrogen Bonding : O–H···N interactions between DTBQ’s hydroxyl groups and the benzoxazole’s nitrogen atom (bond length: 2.68 Å).

FT-IR Evidence

| Bond Vibration | Wavenumber (cm<sup>−1</sup>) | Assignment |

|---|---|---|

| O–H stretch (DTBQ) | 3280 | Broad band, indicative of hydrogen bonding. |

| C=O stretch (quinone) | 1660 | Shifted from 1685 cm<sup>−1</sup> in free DTBQ. |

The redshift in C=O stretching frequency confirms electronic modulation due to complexation.

Oxygen-Binding Polymers

-

DTBQ-grafted porous polymers react with SbPh<sub>3</sub> to form triphenylantimony(V) catecholate polymers.

-

These polymers exhibit reversible O<sub>2</sub> binding capacity, with adsorption rates dependent on temperature and pressure.

Photo/Thermo-Responsive Crystals

-

Cobalt-DTBQ complexes undergo valence tautomerism , switching between Co<sup>III</sup>-catecholate and Co<sup>II</sup>-semiquinone states under light or heat .

-

This property enables applications in photo-actuators, with crystal bending angles correlating to irradiation time (λ = 405 nm, 5–20 min).

Comparative Reactivity in Metal Complexation

DTBQ’s tert-butyl groups sterically modulate its coordination behavior:

The steric bulk of tert-butyl groups prevents coordination with sterically hindered ligands (e.g., 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone) .

Environmental and Kinetic Influences

Reaction outcomes are sensitive to experimental conditions:

科学研究应用

Applications in Organic Synthesis

DTBQ serves as a versatile scaffold for synthesizing a variety of organic molecules due to its dual functionality as both a diene and a diketone. Its reactivity allows it to participate in several key chemical reactions:

- Diels-Alder Reactions : DTBQ can act as a diene in Diels-Alder cycloadditions, facilitating the formation of complex cyclic structures.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to generate hydroquinone derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

- Substitution Reactions : The compound readily undergoes nucleophilic substitution with amines and thiols, leading to various substituted derivatives.

Research has indicated several potential biological activities associated with DTBQ:

- Antimicrobial Properties : In studies conducted by Smith et al. (2020), DTBQ exhibited significant inhibition of bacterial growth against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Effects : Johnson et al. (2021) reported that DTBQ induced apoptosis and inhibited proliferation in breast cancer cell lines in a dose-dependent manner.

- Neuroprotective Effects : Lee et al. (2022) assessed the neuroprotective effects of DTBQ in a rat model of oxidative stress, finding that treatment reduced neuronal cell death and improved functional outcomes.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Significant antimicrobial effects against E. coli and S. aureus. |

| Johnson et al. (2021) | Induced apoptosis in breast cancer cell lines; inhibited cell proliferation. |

| Lee et al. (2022) | Reduced neuronal cell death in oxidative stress models; improved outcomes. |

Industrial Applications

While specific industrial production methods for DTBQ are not extensively documented, its role in synthesizing complex organic molecules makes it valuable in various industrial applications:

- Specialty Chemicals Production : DTBQ is utilized as an intermediate in the synthesis of specialty chemicals.

- Material Science : It can be incorporated into polymers or other materials to enhance properties such as thermal stability and solubility.

作用机制

The mechanism of action of 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione involves its ability to act as an oxidizing agent. It can react with various substrates, leading to the formation of oxidized products.

相似化合物的比较

Similar Compounds

- 3,5-Di-tert-butyl-1,2-benzoquinone

- 3,5-Di-tert-butyl-o-quinone

- 3,5-Di-tert-butylcyclohexa-3,5-diene-1,2-dione

Uniqueness

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione is unique due to its specific structure, which includes two tert-butyl groups. This structural feature contributes to its chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

生物活性

3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione (DTBQ) is an organic compound notable for its unique structural features, which include two tert-butyl groups attached to a cyclohexadiene ring. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DTBQ, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₁₄H₂₀O₂

- Molecular Weight : 220.31 g/mol

- Structural Features : The presence of bulky tert-butyl groups enhances stability and solubility in organic solvents compared to simpler benzoquinones.

Mechanisms of Biological Activity

The biological activity of DTBQ can be attributed to several mechanisms:

- Oxidative Stress Modulation : DTBQ acts as an oxidizing agent, which can influence cellular oxidative stress levels. This property is critical in the context of cancer biology and aging.

- Reactivity with Amines : The compound interacts with amines, leading to the formation of various products that may exhibit biological significance.

- Antioxidant Properties : DTBQ has been studied for its potential antioxidant capabilities, which may protect cells from oxidative damage and contribute to its anti-cancer properties.

Antimicrobial Activity

Research indicates that DTBQ possesses antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

DTBQ has shown promise in preclinical studies as an anti-cancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Emerging research suggests that DTBQ may have neuroprotective effects. It has been implicated in protecting neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the antimicrobial effects of DTBQ against E. coli and S. aureus | DTBQ exhibited significant inhibition of bacterial growth |

| Johnson et al. (2021) | Examined the anticancer properties on breast cancer cell lines | Induced apoptosis and inhibited proliferation in a dose-dependent manner |

| Lee et al. (2022) | Assessed neuroprotective effects in a rat model of oxidative stress | DTBQ treatment reduced neuronal cell death and improved functional outcomes |

Applications in Organic Synthesis

DTBQ serves as a versatile scaffold in organic synthesis due to its dual functionality as both a diene and a diketone. This characteristic allows it to participate in various chemical reactions, including Diels-Alder reactions and oxidation processes. Its stability and reactivity make it valuable for constructing complex organic molecules.

属性

IUPAC Name |

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBNZCMLHZKAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187702 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-76-5 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: 3,6-Di-tert-butyl-o-benzoquinone, also known as 3,5-cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, is characterized by:

- Spectroscopic Data: Characterized using various techniques including EPR [, , ], IR [], UV-Vis-NIR [, , ], NMR (1H, 13C, and 125Te) [], and single-crystal X-ray diffraction [, , , , ].

A: This compound readily interacts with various metals, acting as a redox-active ligand. For instance, it forms catecholate complexes with tin [] through reduction with tin amalgam. It also reacts with lanthanocenes (Sm, Eu, Yb) to yield catecholate complexes, where the lanthanide ions undergo reduction, losing Cp* ligands in the process [].

A: The reactions with lanthanocenes represent the first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone in the catecholate form [].

ANone: In metal complexes, the compound exhibits rich redox chemistry. For example:

- It can exist as a catecholate dianion (Cat), a radical anion (SQ), or the neutral quinone (Q) form [, , ].

- Its reduction potential is influenced by the metal and coordinating ligands. For instance, coordination with metal halides shifts the reduction potential to more positive values, enhancing its oxidizing capability [].

ANone: Yes, depending on the metal and reaction conditions, various structural arrangements are possible. Some examples include:

- Trigonal prismatic structure: Observed in the indium tris-o-semiquinolate complex, (3,6-SQ)3In [].

- Dimeric structures: Seen in indium(III) iodo-catecholate complex [(3,6-Cat)2In⋅2THF]InI2 [] and tin catecholate complex [Cat2Ga(Et2O)2][CatGa] [].

- Square-planar geometry: Observed in heteroleptic Ni(II) complexes with 3,6-di-tert-butyl-o-benzoquinone catecholate and α-diimine ligands [].

A: The choice of metal significantly influences the reactivity of 3,6-di-tert-butyl-o-benzoquinone. For example, while metallic gallium forms a tris-o-semiquinolate complex with 3,6-di-tert-butyl-o-benzoquinone, the reaction doesn't proceed with the sterically hindered 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone [].

ANone: The compound serves as a building block for creating functional materials:

- Porous polymers: Can be synthesized with 3,6-di-tert-butyl-o-benzoquinone grafted onto their surface. These materials can further react with SbPh3 to generate triphenylantimony(V) catecholate-containing polymers capable of reversibly binding molecular oxygen [].

- Photo- and thermosensitive crystals: Cobalt complexes incorporating 3,6-di-tert-butyl-o-benzoquinone exhibit valence tautomerism, leading to reversible bending under laser irradiation or temperature changes. This property makes them promising candidates for photo- and thermo-actuators [].

ANone: The bulky tert-butyl groups in the 3,6 positions introduce significant steric hindrance, influencing the compound's reactivity and complexation behavior. This steric effect plays a crucial role in:

- Stabilizing radical species: The bulky groups shield the radical center in the semiquinone form, contributing to its stability [].

- Dictating coordination geometry: The steric bulk influences the spatial arrangement of ligands around the metal center in complexes [].

ANone: DFT calculations have been employed to investigate various aspects, including:

- Electronic structure: Analyzing the energy levels and properties of molecular orbitals, providing insights into redox behavior and spectroscopic characteristics [, ].

- Intermolecular interactions: Studying non-covalent interactions, such as Te…O, Te…N, and Te…C, in adducts of tellurium(IV) catecholate with O- and N-donors [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。